molecular formula C8H5F2NO3 B3079150 [(3,5-Difluorophenyl)amino](oxo)acetic acid CAS No. 1060817-53-9

[(3,5-Difluorophenyl)amino](oxo)acetic acid

Cat. No.: B3079150
CAS No.: 1060817-53-9
M. Wt: 201.13 g/mol
InChI Key: MHBVCCASECNRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,5-Difluorophenyl)aminoacetic acid” is a chemical compound with the molecular formula C8H5F2NO3 . It has a molecular weight of 201.13 .


Molecular Structure Analysis

The molecular structure of “(3,5-Difluorophenyl)aminoacetic acid” consists of a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, an amino group, and an oxoacetic acid group .

Scientific Research Applications

Acetic Acid Bacteria in Fermentation

Acetic acid bacteria (AAB) play a significant role in the production of fermented foods and beverages like vinegar, kombucha, and certain beers. These bacteria utilize oxidative fermentation to convert substrates into valuable products for the food and beverage industry. Research on AAB has led to a deeper understanding of their physiology and potential applications beyond traditional fermentation processes, such as in biotechnological applications like vitamin C production (Lynch et al., 2019).

Organic Acids in Environmental and Industrial Applications

Organic acids, including acetic acid, have been explored for their roles in enhancing the phytoextraction of heavy metals, demonstrating their potential in environmental remediation. The use of organic acids like citric, acetic, and oxalic acids can significantly increase metal uptake by plants, offering a sustainable approach to managing heavy metal contamination in soils (Tauqeer & Sagir, 2017).

Acetic Acid in Pharmaceutical Research

Acetic acid and its derivatives are also of interest in pharmaceutical research due to their broad spectrum of biological activities. For instance, acetic acid has been studied for its antitumor properties, particularly in the context of tumor-vascular disrupting agents. These studies have explored the efficacy and safety of such compounds in treating various cancers, including non-small cell lung cancer (NSCLC) (McKeage & Jameson, 2010).

Safety and Hazards

“(3,5-Difluorophenyl)aminoacetic acid” is classified as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

2-(3,5-difluoroanilino)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-4-1-5(10)3-6(2-4)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBVCCASECNRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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